Methyltintris(2-(3,5,5-trimethylhexanoyloxy)ethylmercaptide)
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Overview
Description
Methyltintris(2-(3,5,5-trimethylhexanoyloxy)ethylmercaptide) is an organotin compound with the molecular formula C34H66O6S3Sn. This compound is known for its unique structure, which includes a tin atom bonded to three 2-(3,5,5-trimethylhexanoyloxy)ethylmercaptide groups. Organotin compounds are widely studied due to their applications in various fields, including catalysis, materials science, and medicine.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Methyltintris(2-(3,5,5-trimethylhexanoyloxy)ethylmercaptide) typically involves the reaction of methyltin trichloride with 2-(3,5,5-trimethylhexanoyloxy)ethanethiol. The reaction is carried out in an inert atmosphere, such as nitrogen or argon, to prevent oxidation. The reaction mixture is usually heated to facilitate the formation of the desired product. The general reaction can be represented as follows:
Methyltin trichloride+32-(3,5,5-trimethylhexanoyloxy)ethanethiol→Methyltintris(2-(3,5,5-trimethylhexanoyloxy)ethylmercaptide)+3HCl
Industrial Production Methods
Industrial production of Methyltintris(2-(3,5,5-trimethylhexanoyloxy)ethylmercaptide) follows similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity of the product. The use of continuous flow reactors and automated systems helps in scaling up the production process efficiently.
Chemical Reactions Analysis
Types of Reactions
Methyltintris(2-(3,5,5-trimethylhexanoyloxy)ethylmercaptide) undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding sulfoxides or sulfones.
Reduction: Reduction reactions can convert the compound into its corresponding thiols.
Substitution: The mercaptide groups can be substituted with other nucleophiles under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Nucleophiles like amines or alcohols can be used in substitution reactions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield sulfoxides or sulfones, while reduction can produce thiols.
Scientific Research Applications
Methyltintris(2-(3,5,5-trimethylhexanoyloxy)ethylmercaptide) has several scientific research applications:
Chemistry: It is used as a catalyst in various organic reactions, including polymerization and cross-coupling reactions.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its use in drug delivery systems and as a therapeutic agent.
Industry: It is used in the production of specialty chemicals and materials with unique properties.
Mechanism of Action
The mechanism of action of Methyltintris(2-(3,5,5-trimethylhexanoyloxy)ethylmercaptide) involves its interaction with molecular targets such as enzymes and receptors. The compound can form complexes with metal ions, which can inhibit or activate specific biochemical pathways. The exact molecular targets and pathways involved depend on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
Methyltin tris(2-ethylhexylthiolate): Similar structure but with different alkyl groups.
Methyltin tris(2-mercaptoethylthiolate): Similar structure but with different mercaptide groups.
Uniqueness
Methyltintris(2-(3,5,5-trimethylhexanoyloxy)ethylmercaptide) is unique due to its specific alkyl and mercaptide groups, which confer distinct chemical and physical properties. These properties make it suitable for specialized applications in catalysis, materials science, and medicine.
Properties
CAS No. |
67874-45-7 |
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Molecular Formula |
C34H66O6S3Sn |
Molecular Weight |
785.8 g/mol |
IUPAC Name |
2-[methyl-bis[2-(3,5,5-trimethylhexanoyloxy)ethylsulfanyl]stannyl]sulfanylethyl 3,5,5-trimethylhexanoate |
InChI |
InChI=1S/3C11H22O2S.CH3.Sn/c3*1-9(8-11(2,3)4)7-10(12)13-5-6-14;;/h3*9,14H,5-8H2,1-4H3;1H3;/q;;;;+3/p-3 |
InChI Key |
BABFIOGTMBXLHI-UHFFFAOYSA-K |
Canonical SMILES |
CC(CC(=O)OCCS[Sn](C)(SCCOC(=O)CC(C)CC(C)(C)C)SCCOC(=O)CC(C)CC(C)(C)C)CC(C)(C)C |
Origin of Product |
United States |
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